molecular formula C7H6INO3 B188917 2-Iodo-4-nitroanisole CAS No. 5399-03-1

2-Iodo-4-nitroanisole

Cat. No. B188917
CAS RN: 5399-03-1
M. Wt: 279.03 g/mol
InChI Key: KBQBNJHOTNIGDD-UHFFFAOYSA-N
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Patent
US08912200B2

Procedure details

To 2-iodo-1-methoxy-4-nitrobenzene (485 mg, 1.74 mmol) suspended in methanol (6 mL) a solution of NH4Cl (465 mg, 8.69 mmol) in water (4.9 mL) and powdered Fe (290 mg, 5.192 mmol) were added and the mixture was heated to reflux for 3 h. The precipitate formed was filtered off and the filtrate was evaporated until the methanol was eliminated. After diluting with water and alkalinization with sodium carbonate the mixture was extracted with EtOAc (4×20 mL). The combined organic extracts were washed with brine (3×10 mL), water (10 mL), dried over sodium sulfate and the solvent was removed under vacuum. The crude dark oil was purified by flash chromatography on silica gel (hexane/EtOAc 1/1) to afford 400 mg of solid that was crystallized from n-pentane and diethyl ether to yield the title compound (363 mg, 83%).
Quantity
485 mg
Type
reactant
Reaction Step One
Name
Quantity
465 mg
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three
Name
Quantity
4.9 mL
Type
solvent
Reaction Step Four
Name
Quantity
290 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[O:11][CH3:12].[NH4+].[Cl-]>CO.O.[Fe]>[I:1][C:2]1[CH:7]=[C:6]([CH:5]=[CH:4][C:3]=1[O:11][CH3:12])[NH2:8] |f:1.2|

Inputs

Step One
Name
Quantity
485 mg
Type
reactant
Smiles
IC1=C(C=CC(=C1)[N+](=O)[O-])OC
Step Two
Name
Quantity
465 mg
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
4.9 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
290 mg
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated until the methanol
ADDITION
Type
ADDITION
Details
After diluting with water and alkalinization with sodium carbonate the mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc (4×20 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (3×10 mL), water (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The crude dark oil was purified by flash chromatography on silica gel (hexane/EtOAc 1/1)

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(N)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.